molecular formula C25H27O5P B12469742 Ethyl 3-(3,4-dimethoxyphenyl)-3-(diphenylphosphoryl)propanoate

Ethyl 3-(3,4-dimethoxyphenyl)-3-(diphenylphosphoryl)propanoate

Cat. No.: B12469742
M. Wt: 438.5 g/mol
InChI Key: GCUPWNQARGIIAB-UHFFFAOYSA-N
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Description

ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHOROSO)PROPANOATE is an organophosphorus compound that features both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHOROSO)PROPANOATE typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and diethyl phosphite.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon gas. The temperature is maintained at around 0-5°C to control the reaction rate.

    Catalysts: A base such as sodium hydride or potassium carbonate is used to deprotonate the diethyl phosphite, facilitating the nucleophilic attack on the aldehyde.

    Solvents: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the synthesis of ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHOROSO)PROPANOATE may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products

    Oxidation: The major product is often the corresponding phosphonic acid derivative.

    Reduction: The major product is the reduced phosphine oxide.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted phosphonate esters.

Scientific Research Applications

ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHOROSO)PROPANOATE has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is investigated for its potential as a prodrug or a pharmacophore in drug design.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHOROSO)PROPANOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved often include phosphorylation and dephosphorylation processes, which are crucial in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHONYL)PROPANOATE
  • ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHINYL)PROPANOATE

Uniqueness

ETHYL 3-(3,4-DIMETHOXYPHENYL)-3-(DIPHENYLPHOSPHOROSO)PROPANOATE is unique due to its specific combination of aromatic and phosphonate functionalities

Properties

Molecular Formula

C25H27O5P

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)-3-diphenylphosphorylpropanoate

InChI

InChI=1S/C25H27O5P/c1-4-30-25(26)18-24(19-15-16-22(28-2)23(17-19)29-3)31(27,20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-17,24H,4,18H2,1-3H3

InChI Key

GCUPWNQARGIIAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)OC)OC)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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